molecular formula C18H24N4O5S B14934570 5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-phenylimidazolidine-2,4-dione

5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-phenylimidazolidine-2,4-dione

Cat. No.: B14934570
M. Wt: 408.5 g/mol
InChI Key: XWOUEXDWZGMIFM-UHFFFAOYSA-N
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Description

5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to hydroxyl derivatives.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine and imidazole rings are crucial for binding, while the isopropylsulfonyl group enhances its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both imidazole and piperazine rings, along with the isopropylsulfonyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H24N4O5S

Molecular Weight

408.5 g/mol

IUPAC Name

5-[2-oxo-2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C18H24N4O5S/c1-13(2)28(26,27)21-10-8-20(9-11-21)16(23)12-15-17(24)22(18(25)19-15)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,25)

InChI Key

XWOUEXDWZGMIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)C(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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